molecular formula C6H5N3S B6230135 pyrazolo[1,5-a]pyrazine-4-thiol CAS No. 1566883-97-3

pyrazolo[1,5-a]pyrazine-4-thiol

Cat. No.: B6230135
CAS No.: 1566883-97-3
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazine-4-thiol is a chemical compound with the CAS Number: 1566883-97-3 . It has a molecular weight of 151.19 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been widely studied . Based on scaffold hopping and computer-aid drug design, a variety of pyrazolo[1,5-a]pyrazine derivatives have been synthesized .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H, (H,7,10) .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrazine derivatives are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Mechanism of Action

While the specific mechanism of action for pyrazolo[1,5-a]pyrazine-4-thiol is not mentioned in the search results, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors . These compounds inhibit the proliferation of certain cell lines and show enzymatic inhibitory activity against CDK2/cyclin A2 .

The dipole moment changes (Δμ) in related compounds were calculated to be 10.3, 12.8 and 19.0 D .

Future Directions

The future directions of research on pyrazolo[1,5-a]pyrazine-4-thiol and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, their significant photophysical properties make them attractive for optical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrazolo[1,5-a]pyrazine-4-thiol involves the condensation of 2-aminothiophenol with 1,2-diketone followed by cyclization with hydrazine hydrate.", "Starting Materials": [ "2-aminothiophenol", "1,2-diketone", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 1,2-diketone in the presence of a base such as potassium carbonate to form the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate in the presence of a catalyst such as copper acetate to form pyrazolo[1,5-a]pyrazine-4-thiol." ] }

CAS No.

1566883-97-3

Molecular Formula

C6H5N3S

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.